Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate
Brand Name: Vulcanchem
CAS No.: 1158958-92-9
VCID: VC3294902
InChI: InChI=1S/C11H14N2O2S2/c1-8(10(14)15-3)17-11(16)13(2)9-4-6-12-7-5-9/h4-8H,1-3H3
SMILES: CC(C(=O)OC)SC(=S)N(C)C1=CC=NC=C1
Molecular Formula: C11H14N2O2S2
Molecular Weight: 270.4 g/mol

Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate

CAS No.: 1158958-92-9

Cat. No.: VC3294902

Molecular Formula: C11H14N2O2S2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate - 1158958-92-9

Specification

CAS No. 1158958-92-9
Molecular Formula C11H14N2O2S2
Molecular Weight 270.4 g/mol
IUPAC Name methyl 2-[methyl(pyridin-4-yl)carbamothioyl]sulfanylpropanoate
Standard InChI InChI=1S/C11H14N2O2S2/c1-8(10(14)15-3)17-11(16)13(2)9-4-6-12-7-5-9/h4-8H,1-3H3
Standard InChI Key LOGGAKBRSDSFSB-UHFFFAOYSA-N
SMILES CC(C(=O)OC)SC(=S)N(C)C1=CC=NC=C1
Canonical SMILES CC(C(=O)OC)SC(=S)N(C)C1=CC=NC=C1

Introduction

Chemical Identity and Structural Properties

Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate is identified by the CAS number 1158958-92-9, which serves as its unique chemical identifier in scientific databases and literature. The compound features a complex molecular structure that includes a pyridine ring, a carbamothioyl group, and a propanoate ester. These structural elements work together to create the compound's distinctive chemical behavior and biological properties.

Chemical and Physical Properties

The compound's chemical identity is characterized by several key parameters, summarized in the following table:

PropertyValue
CAS Number1158958-92-9
Molecular FormulaC11H14N2O2S2
Molecular Weight270.4 g/mol
Structure ComponentsPyridine ring, carbamothioyl group, propanoate ester
Physical StateNot specified in available data
SolubilityNot specified in available data

The molecular structure of Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate incorporates multiple functional groups that contribute to its chemical reactivity. The pyridine ring provides an aromatic nitrogen-containing system, while the carbamothioyl group contains both sulfur and nitrogen atoms that can participate in various chemical interactions. The propanoate ester portion adds additional functionality that may influence the compound's physical properties and biological behavior.

Biological Activities and Applications

Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate has drawn significant interest in research communities due to its multiple biological activities, which open possibilities for various practical applications. The compound's structural features contribute to its diverse biological effects, making it a candidate for several potential applications.

Antimicrobial Properties

One of the primary biological activities associated with Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate is its antimicrobial effect. The compound has demonstrated the ability to inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial research. These properties align with findings for other carbamothioyl derivatives, which have shown promising results in addressing microbial infections.

The antimicrobial activity may be linked to the compound's molecular structure, particularly the presence of sulfur and nitrogen atoms in the carbamothioyl group, which could interact with essential proteins or cellular structures in microorganisms. The pyridine ring, a common feature in many biologically active compounds, may also contribute to these effects through specific binding interactions with microbial targets.

Current Research Gaps and Future Directions

Despite the promising properties of Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate, several research gaps remain that warrant further investigation. These knowledge gaps represent opportunities for advancing our understanding and application of this compound.

Mechanism of Action Studies

A detailed understanding of how Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate exerts its biological effects remains incomplete. Future research could explore:

  • Specific molecular targets in microbial cells

  • Structure-activity relationships to identify essential functional groups

  • Biochemical pathways affected by the compound

  • Resistance mechanisms that might develop in target organisms

For example, electroanalytical studies similar to those performed on nitrothiophene derivatives could help elucidate whether the compound acts as a prodrug requiring metabolic activation .

Optimization and Derivatives

The development of derivatives with enhanced properties represents another promising research direction. By systematically modifying the structure of Methyl 2-{[methyl(pyridin-4-yl)carbamothioyl]sulfanyl}propanoate, researchers might:

  • Improve antimicrobial or insecticidal potency

  • Enhance selectivity for specific targets

  • Reduce potential toxicity to non-target organisms

  • Optimize physical properties such as solubility

Computational approaches, including density functional theory (DFT) calculations, could guide such optimization efforts by predicting how structural modifications might affect properties like HOMO-LUMO gap energies, which have been correlated with biological activity in similar compounds .

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